molecular formula C18H26N2O B12632025 Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-

Cat. No.: B12632025
M. Wt: 286.4 g/mol
InChI Key: ZAWRNIMKTIGMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- is a complex organic compound featuring a unique spiro ring system and a diaza moiety. This compound is known for its intricate molecular structure, which includes a spiro[5.5]undecane backbone and a phenylmethyl group attached to a diazaspiro ring. It is primarily used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[55]undec-3-yl]- typically involves multiple steps, starting with the formation of the spiro[55]undecane coreCommon reagents used in these reactions include ketones, amines, and various catalysts to facilitate the formation of the spiro ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specialized equipment and controlled environments to maintain the integrity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- is unique due to its specific combination of the spiro[5.5]undecane backbone and the phenylmethyl-diaza moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-16(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWRNIMKTIGMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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